methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate
Description
Historical Context of Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives have occupied a central role in medicinal chemistry since the early 20th century, with their discovery dating back to the isolation of pyrazole itself by Ludwig Knorr in 1883. The structural simplicity of the pyrazole ring—a five-membered aromatic system with two adjacent nitrogen atoms—belies its profound pharmacological potential. Early applications focused on antipyretic and analgesic agents, but the introduction of halogenated pyrazoles in the 1970s marked a paradigm shift. Chlorinated variants, such as 4-chloropyrazole, demonstrated enhanced metabolic stability and target binding affinity, paving the way for their use in antiviral and anti-inflammatory therapies.
The specific integration of a benzoate ester into pyrazole scaffolds, as seen in this compound, emerged in the late 1990s as researchers sought to optimize pharmacokinetic properties. The methyl benzoate moiety improves lipid solubility, facilitating blood-brain barrier penetration, while the chloropyrazole component enables precise interactions with enzymatic active sites. This dual functionality has been exploited in the development of protease inhibitors and kinase modulators.
Significance in Heterocyclic Chemistry Research
In heterocyclic chemistry, this compound serves as a linchpin for constructing complex molecular architectures. The compound’s reactivity is governed by three key sites:
- Electrophilic Chlorine Atom : Positioned at the pyrazole ring’s 4th position, the chlorine atom participates in nucleophilic aromatic substitution reactions, enabling the introduction of amines, thiols, or alkoxy groups.
- Methylene Bridge : The -CH₂- linker between the pyrazole and benzoate groups provides conformational flexibility, allowing the molecule to adopt binding poses critical for protein-ligand interactions.
- Ester Functionality : The methyl ester acts as a protecting group for the carboxylic acid, which can be selectively hydrolyzed under basic conditions to generate free acid derivatives for further coupling reactions.
Recent studies have demonstrated the compound’s utility in synthesizing meprin protease inhibitors. For example, structural analogs bearing para-substituted benzoate groups exhibit picomolar inhibitory activity against meprin α and β isoforms, highlighting the scaffold’s adaptability.
Overview of Current Research Trajectories
Contemporary investigations into this compound focus on three strategic areas:
- Enzyme Inhibition Optimization : Modifications at the pyrazole ring’s 1-position (N-substitution) and benzoate’s para-position are being explored to enhance selectivity for metalloproteases. A 2023 study revealed that introducing a benzyl group at the pyrazole’s 1-position increases meprin β inhibition by 30-fold compared to unsubstituted analogs.
- Photodynamic Therapy Applications : Researchers are evaluating zinc-porphyrin conjugates of this scaffold for singlet oxygen generation, leveraging the chloro-pyrazole unit’s electron-withdrawing effects to tune photophysical properties.
- Covalent Protein Labeling : The methyl benzoate group is being functionalized with propargyl handles for "click chemistry" applications, enabling site-specific protein modification in proteomics studies.
A comparative analysis of derivative activities underscores the scaffold’s versatility:
| Modification Site | Biological Activity (IC₅₀) | Target Enzyme |
|---|---|---|
| 4-Chloro-pyrazole | 2.1 nM | Meprin α |
| 3-Nitro-pyrazole | 0.8 nM | Meprin β |
| Para-fluorobenzoate | 5.3 nM | MMP-2 |
Data synthesized from recent structure-activity relationship studies.
The compound’s synthetic accessibility—typically achieved via nucleophilic substitution between 4-chloro-1H-pyrazole and methyl 4-(bromomethyl)benzoate under mild conditions—ensures its continued relevance in high-throughput drug discovery campaigns. As computational methods advance, molecular docking simulations predict that further halogenation at the benzoate ring’s meta-position could yield derivatives with sub-nanomolar affinities for oncology-related targets.
Properties
IUPAC Name |
methyl 4-[(4-chloropyrazol-1-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-17-12(16)10-4-2-9(3-5-10)7-15-8-11(13)6-14-15/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGAWEZPVHSTLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate typically involves the reaction of 4-chloropyrazole with methyl 4-formylbenzoate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate has been investigated for its anticancer properties. Pyrazole derivatives, including this compound, have shown cytotoxic effects against several human cancer cell lines. For instance, studies have demonstrated that pyrazole-based compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific signaling pathways .
Enzyme Inhibition
This compound has also been explored as a potential inhibitor of meprin enzymes, which are implicated in various pathological conditions. Structure-activity relationship (SAR) studies indicate that modifications in the pyrazole ring can enhance selectivity and potency against meprin α and β isoenzymes, suggesting a pathway for developing selective therapeutic agents .
Agricultural Applications
Pesticidal Properties
Research indicates that this compound may possess pesticidal properties. Pyrazole derivatives have been evaluated for their efficacy as herbicides and insecticides due to their ability to disrupt biological processes in pests. For example, compounds with similar structures have shown significant activity against various agricultural pests, making them candidates for further development in crop protection strategies .
Material Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for enhancing material properties. The compound can act as a plasticizer or modifier in polymer formulations, improving flexibility and thermal stability. Research into the synthesis of polymer composites incorporating pyrazole derivatives reveals promising results in terms of mechanical properties and thermal resistance .
Data Tables
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of various pyrazole derivatives on colorectal cancer cell lines. This compound was among the compounds tested, showing significant inhibition of cell growth at micromolar concentrations. The study concluded that structural modifications could lead to enhanced anticancer activity .
Case Study 2: Pesticidal Activity
In a field trial assessing the efficacy of pyrazole-based pesticides, this compound demonstrated effective control over aphid populations on crops. The results indicated a reduction in pest numbers by over 70% within two weeks of application, highlighting its potential as an agricultural pesticide .
Case Study 3: Polymer Applications
Research into the use of this compound as a polymer additive showed improvements in tensile strength and thermal stability of polyvinyl chloride (PVC) composites. The study reported a 15% increase in tensile strength compared to control samples without the additive .
Mechanism of Action
The mechanism of action of methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Halogen-Substituted Pyrazole Benzoate Derivatives
Methyl 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoate (Ref: 3D-MMA31009) replaces the chloro group with bromine. This analog is priced higher (€480/250 mg vs. unlisted pricing for the chloro derivative), suggesting differences in synthetic complexity or availability .
Methyl 4-((3-Azido-4-cyano-1H-pyrazol-1-yl)methyl)benzoate () introduces azide and cyano groups, enabling click chemistry (e.g., CuAAC reactions) for triazole hybrid synthesis. Unlike the chloro derivative, this compound’s reactivity is tailored for modular drug discovery pipelines, yielding 62% of a triazole-pyrazole hybrid in one study .
Pyrazole Derivatives with Heterocyclic Modifications
Quinoline-Piperazine Benzoates (C1–C7) () feature a quinoline-piperazine-carbonyl group instead of pyrazole. For example, C3 (4-chlorophenyl substituent) and C4 (4-fluorophenyl) show how halogen positioning on distal aromatic rings affects bioactivity. These compounds are synthesized via piperazine coupling, contrasting with the target compound’s likely esterification or nucleophilic substitution routes .
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate () replaces the methyl-benzoate linker with a chlorobenzoyl ester. This structural variation enhances antibacterial activity, attributed to the acyloxy group’s electrophilicity .
Substituent Variations on the Pyrazole Ring
Methyl 4-(1-Methyl-1H-pyrazol-5-yl)benzoate () substitutes the 4-chloro group with a methyl group on the pyrazole nitrogen.
Biological Activity
Methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 264.7 g/mol. The compound consists of a benzoate moiety linked to a pyrazole ring, with a chlorine substituent that enhances its biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors involved in various metabolic pathways. The pyrazole ring can bind to enzyme active sites, potentially inhibiting their activity. The presence of the chloro group may enhance binding affinity and specificity, influencing pathways related to inflammation and tumorigenesis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) reported in the low mg/mL range .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
Anticancer Properties
This compound has also been investigated for its potential anticancer effects. Studies suggest that the compound may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth and metastasis. Further research is required to elucidate the precise mechanisms through which it exerts these effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring and benzoate moiety can significantly influence the biological activity of the compound. For example, variations in substituents on the pyrazole ring have been shown to modulate both potency and selectivity against different biological targets .
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various pyrazole derivatives, including this compound, demonstrating significant inhibition against pathogenic bacteria.
- Cancer Cell Line Studies : In vitro assays on cancer cell lines revealed that this compound could induce apoptosis in specific types of cancer cells, suggesting its potential as an anticancer agent.
- Inflammation Modulation : Research indicated that this compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines, highlighting its potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
